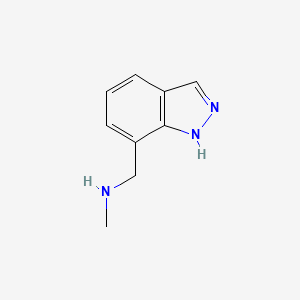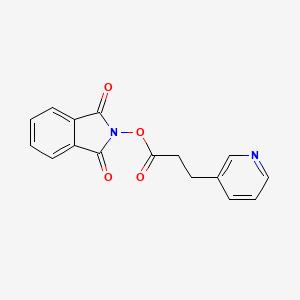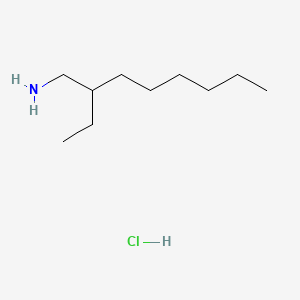
1-(1H-Indazol-7-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which provides good yields and minimal byproducts .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable and efficient synthetic routes. For example, the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling has been reported for the synthesis of indazole derivatives . These methods are advantageous due to their high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indazole ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its broad range of biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.
1-(1H-Indazol-3-yl)-N-methylmethanamine: A structural isomer with the N-methylmethanamine group attached at a different position on the indazole ring.
Uniqueness
1-(1H-Indazol-7-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the N-methylmethanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other indazole derivatives.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-(1H-indazol-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12) |
Clé InChI |
PBEYCEAXYZKFEG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC2=C1NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)



